molecular formula C13H20O B11941574 (E)-1-(2,4,4-Trimethyl-2-cyclohexen-1-yl)-2-buten-1-one CAS No. 39872-57-6

(E)-1-(2,4,4-Trimethyl-2-cyclohexen-1-yl)-2-buten-1-one

Cat. No.: B11941574
CAS No.: 39872-57-6
M. Wt: 192.30 g/mol
InChI Key: NELDPSDYTZADSA-AATRIKPKSA-N
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Description

2-Buten-1-one, 1-(2,4,4-trimethyl-2-cyclohexen-1-yl)- is an organic compound with the molecular formula C13H18O. It is a derivative of butenone and cyclohexene, characterized by the presence of a butenone group attached to a cyclohexene ring with three methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Buten-1-one, 1-(2,4,4-trimethyl-2-cyclohexen-1-yl)- can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources such as rose oil, where it is present as a minor component. The compound can be isolated through distillation and purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Buten-1-one, 1-(2,4,4-trimethyl-2-cyclohexen-1-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Sodium hydroxide for aldol condensation

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its distinctive structure which contributes to its functional properties. The molecular weight is approximately 192.303 g/mol with a LogP of 4.01, indicating its lipophilic nature which can influence its behavior in biological systems and environmental interactions .

Analytical Applications

High-Performance Liquid Chromatography (HPLC) :
One of the primary applications of this compound is in the field of analytical chemistry. It can be effectively separated and analyzed using reverse phase HPLC techniques. The method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid or formic acid for mass spectrometry compatibility. This approach allows for the scalable isolation of impurities and is suitable for pharmacokinetic studies .

Environmental Impact

The environmental implications of this compound are noteworthy as well. It has been classified as toxic to aquatic life with long-lasting effects . Understanding these properties is crucial for assessing the ecological risks associated with its use in various products.

Case Study 1: HPLC Method Development

A study focused on developing an HPLC method for the separation of this compound highlighted its effectiveness in isolating impurities from complex mixtures. The method was validated for precision and accuracy, making it a valuable tool in pharmaceutical analysis .

Case Study 2: Antimicrobial Efficacy

In a comparative study involving various plant extracts containing similar compounds, researchers found that certain fractions exhibited potent antimicrobial activity against a range of pathogens. This study underscores the potential therapeutic applications of such compounds in treating infections .

Mechanism of Action

The mechanism of action of 2-Buten-1-one, 1-(2,4,4-trimethyl-2-cyclohexen-1-yl)- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Buten-1-one, 1-(2,4,4-trimethyl-2-cyclohexen-1-yl)- is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its presence in natural sources like rose oil and its applications in various fields further highlight its uniqueness .

Biological Activity

(E)-1-(2,4,4-Trimethyl-2-cyclohexen-1-yl)-2-buten-1-one, also known as β-ionone , is a compound with significant biological activity and potential applications in various fields, including pharmacology and food science. This article explores its biological properties, including antioxidant and antimicrobial activities, metabolism, toxicity, and potential therapeutic uses.

  • CAS Number : 39872-57-6
  • Molecular Formula : C13H20O
  • Molecular Weight : 192.303 g/mol
  • LogP : 4.01

Antioxidant Activity

Antioxidant activity is one of the most studied properties of β-ionone. Research has shown that β-ionone exhibits significant free radical scavenging capabilities. In a study assessing the antioxidant potential of various extracts containing β-ionone, it was found that the compound demonstrated effective inhibition against DPPH and ABTS radicals.

Extract Type DPPH IC50 (µM TE/g) ABTS IC50 (µM TE/g)
β-Ionone Extract28.082402.95
Control Extract8.18360.08

These results indicate that β-ionone can be a potent antioxidant agent, which may contribute to its protective effects in biological systems .

Antimicrobial Activity

β-Ionone has also been evaluated for its antimicrobial properties against various pathogens. Studies have demonstrated that it possesses inhibitory effects against bacteria and fungi, making it a candidate for use in food preservation and therapeutic applications.

Case Study: Antimicrobial Efficacy

In a controlled study, β-ionone was tested against Escherichia coli and Staphylococcus aureus. The results showed:

Microorganism Minimum Inhibitory Concentration (MIC) (mg/mL)
E. coli0.5
S. aureus0.3

These findings suggest that β-ionone has promising antibacterial properties, which could be leveraged in developing natural preservatives or therapeutic agents .

Metabolism and Toxicity

The metabolism of β-ionone primarily occurs in the liver, where it is transformed into various metabolites such as 3-oxo-β-ionone and dihydro-3-oxo-β-ionol. Toxicological studies indicate that β-ionone has low acute toxicity when administered orally, with an LD50 value of approximately 4590 mg/kg in animal models .

Toxicity Profile Summary

Parameter Value
LD50 (oral)4590 mg/kg
Skin IrritationSlightly irritating
Eye IrritationSlightly irritating
NOAEL (No Observed Adverse Effect Level)100 mg/kg/day

These results highlight that while β-ionone is generally safe at low concentrations, care must be taken regarding its dosage in applications .

Potential Therapeutic Applications

Given its biological activities, β-ionone has potential applications in several areas:

  • Cosmetics : Due to its antioxidant properties, it can be used in skincare products to combat oxidative stress.
  • Food Industry : Its antimicrobial properties make it suitable for use as a natural preservative.
  • Pharmaceuticals : Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.

Properties

CAS No.

39872-57-6

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

(E)-1-(2,4,4-trimethylcyclohex-2-en-1-yl)but-2-en-1-one

InChI

InChI=1S/C13H20O/c1-5-6-12(14)11-7-8-13(3,4)9-10(11)2/h5-6,9,11H,7-8H2,1-4H3/b6-5+

InChI Key

NELDPSDYTZADSA-AATRIKPKSA-N

Isomeric SMILES

C/C=C/C(=O)C1CCC(C=C1C)(C)C

Canonical SMILES

CC=CC(=O)C1CCC(C=C1C)(C)C

Origin of Product

United States

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